Indolin-1-amine hydrochloride

Übersicht

Beschreibung

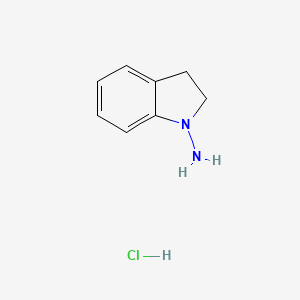

Indolin-1-amine hydrochloride is a chemical compound with the molecular formula C8H11ClN2. It is a derivative of indoline, which is a bicyclic organic heterocyclic compound consisting of a benzene ring fused with a five-membered nitrogenous ring. This compound is known for its aromatic and weakly basic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Indolin-1-amine hydrochloride can be synthesized through various methods. One common approach involves the reduction of indole. This can be achieved using catalytic hydrogenation or other reduction conditions, such as borane-pyridine in hydrogen chloride, zinc powder, tin or zinc amalgam in hydrochloric acid, or sodium ammonia .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for pharmaceutical and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions: Indolin-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form indole derivatives.

Reduction: Reduction reactions can convert indole to indoline.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as halogens and alkylating agents are commonly used.

Major Products Formed:

Oxidation: Indole derivatives.

Reduction: Indoline.

Substitution: Various substituted indoline derivatives

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Indolin-1-amine hydrochloride has the following chemical properties:

- Molecular Formula : C₈H₁₁ClN₂

- Molecular Weight : 170.64 g/mol

- CAS Number : 92259-86-4

- Melting Point : 185 °C (dec.)

The compound's hydrochloride form enhances its solubility in water, making it suitable for pharmaceutical applications .

Anti-inflammatory Agents

Recent studies have highlighted the potential of indoline-based compounds, including this compound, as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). These enzymes are crucial in inflammatory pathways, and their inhibition can lead to therapeutic effects in conditions like asthma and arthritis.

In vitro studies revealed that certain derivatives of this compound demonstrated significant inhibitory activity against both 5-LOX and sEH. For example, one derivative exhibited IC50 values of 0.41 μM for 5-LOX and 0.43 μM for sEH. In vivo experiments further confirmed the anti-inflammatory efficacy of these compounds in murine models of peritonitis and asthma .

Anticancer Research

Indolin derivatives are also being explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The specific structural features of this compound may contribute to its biological activity against different cancer types .

Catalysis

This compound serves as a catalyst in various organic reactions due to its ability to stabilize reaction intermediates. Its application in synthetic organic chemistry includes:

- Asymmetric Synthesis : It can facilitate the formation of chiral centers in organic molecules.

- C-C Bond Formation : The compound has been used to promote reactions that form carbon-carbon bonds, essential for building complex organic structures.

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and unique features of this compound compared to related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Indoline | Bicyclic amine | Lacks an additional amine group; simpler structure. |

| Indole | Basic heterocyclic | Parent structure; lacks amine substitution at C-1. |

| 3-Methylindole | Methylated derivative | Exhibits distinct biological activities related to methylation. |

| 5-Hydroxyindole | Hydroxy-substituted | Potentially different pharmacological profiles due to hydroxyl group. |

This compound's unique positioning within these compounds enhances its significance in medicinal chemistry and catalysis.

Study on Anti-inflammatory Properties

A notable study published in a peer-reviewed journal focused on the optimization of indoline-based compounds as dual inhibitors of 5-LOX/sEH. The researchers conducted extensive in vitro testing leading to the identification of several promising candidates, with one compound demonstrating significant efficacy both in vitro and in vivo. This study underscores the potential of indolin derivatives as therapeutic agents against inflammatory diseases .

Cancer Cell Apoptosis Induction

Another investigation explored the effects of indoline derivatives on cancer cell lines. The results indicated that these compounds could effectively induce apoptosis through modulation of key signaling pathways. This finding suggests that indolin derivatives, including this compound, warrant further exploration as potential anticancer agents .

Wirkmechanismus

The mechanism of action of indolin-1-amine hydrochloride involves its interaction with various molecular targets. The benzene ring of indoline can interact with amino acid residues of proteins through hydrophobic interactions. The nitrogen atom acts as a hydrogen bond donor and acceptor, facilitating binding with protein residues. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Indole: A structurally related compound with a benzene ring fused to a five-membered nitrogenous ring.

Indoline: The parent compound of indolin-1-amine hydrochloride, differing by the presence of an amine group.

Oxindole: Another related compound with an oxygen atom in the five-membered ring.

Uniqueness: this compound is unique due to its specific amine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biologische Aktivität

Indolin-1-amine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the chemical formula , with a molecular weight of approximately 172.64 g/mol. The compound's structure features an indoline moiety, which is pivotal for its biological activity.

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors:

- 5-Lipoxygenase (5-LOX) Inhibition : Indolin derivatives have been identified as potent inhibitors of 5-LOX, an enzyme involved in the inflammatory response. For example, a derivative of indolin-1-amine showed an IC50 value of 0.45 ± 0.11 μM against isolated 5-LOX, indicating strong inhibitory potential .

- Soluble Epoxide Hydrolase (sEH) Inhibition : The compound also demonstrated dual inhibition capabilities, affecting both 5-LOX and sEH pathways. This dual action is significant for developing anti-inflammatory therapies .

Therapeutic Applications

The biological activities of this compound suggest various therapeutic applications:

- Anti-inflammatory Properties : Due to its ability to inhibit 5-LOX and sEH, indolin derivatives are being explored for their potential in treating inflammatory diseases such as asthma and peritonitis .

- Anticancer Activity : Indolin derivatives have shown promising anticancer effects against various cancer cell lines. For instance, compounds derived from indolin structures have been tested against NCI-60 human cancer cell lines, revealing broad-spectrum activity . Specific derivatives exhibited IC50 values as low as 1.47 μM against breast cancer cell lines .

Research Findings and Case Studies

Numerous studies have investigated the biological activity of indolin derivatives:

| Study | Findings | IC50 Values |

|---|---|---|

| Indolin derivative inhibits 5-LOX | 0.45 ± 0.11 μM | |

| Anticancer activity against breast cancer | 1.47 μM | |

| Antimicrobial and antiproliferative effects | Various (dependent on structure) |

Case Study: Anti-inflammatory Effects

In a study involving zymosan-induced peritonitis in mice, an indoline derivative demonstrated significant anti-inflammatory effects, supporting its potential use in treating inflammatory conditions .

Case Study: Anticancer Efficacy

A series of indolin derivatives were evaluated against multiple cancer cell lines, revealing that certain compounds exhibited potent cytotoxicity with IC50 values indicating strong anticancer properties. Notably, compounds with specific structural modifications showed enhanced efficacy .

Eigenschaften

IUPAC Name |

2,3-dihydroindol-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.ClH/c9-10-6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGNOCNBVIIEHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375419 | |

| Record name | Indolin-1-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92259-86-4 | |

| Record name | Indolin-1-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indolin-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.